molecular formula C15H22N4O2S B4584527 N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide

N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide

Cat. No. B4584527
M. Wt: 322.4 g/mol
InChI Key: WVGBBVALXDTIFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of benzimidazoles, a class to which the compound belongs, can be efficiently catalyzed by poly(N, N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N′, N′-tetrabromobenzene-1,3-disulfonamide. These catalysts facilitate the formation of benzimidazoles from o-phenylenediamine and aldehydes or ketones at room temperature with good to high yields (Ghorbani‐Vaghei & Veisi, 2010).

Molecular Structure Analysis

  • The molecular and supramolecular structures of related sulfonamide compounds, such as N-[2-(pyridin-2-yl)ethyl]methanesulfonamide, have been extensively studied. These studies report on the torsion angles, hydrogen bonding, and π-π stacking interactions that contribute to the structural stability and conformational variability of these molecules (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

  • Research indicates the effectiveness of methanesulfonamide groups in certain chemical reactions, such as their role in inhibiting COX-2 enzymes in 1,5-diarylpyrazole compounds (Singh et al., 2004).

Physical Properties Analysis

  • Specific studies on the physical properties of "N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide" are not directly available. However, the physical properties of similar compounds, such as other benzimidazoles and methanesulfonamides, may provide insight into solubility, melting points, and stability.

Chemical Properties Analysis

  • Investigations into the chemical properties of related compounds, such as the synthesis and biological activity of various methanesulfonamide derivatives, can shed light on reactivity, potential chemical interactions, and stability under different conditions (Watanabe et al., 1997).

Scientific Research Applications

Synthesis and Catalysis

Research on similar compounds emphasizes advancements in green chemistry and catalysis. For instance, Brønsted acidic ionic liquids have been used as efficient, green, and reusable catalysts for the synthesis of tetrasubstituted imidazoles under solvent-free conditions, highlighting an environmentally friendly approach to chemical synthesis (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010). Such methodologies could potentially apply to the synthesis or modification of N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide, emphasizing its role in sustainable chemistry.

Material Science

In material science, the incorporation of specific functional groups like sulfonamides into polymers or metal-organic frameworks (MOFs) can lead to materials with unique properties such as enhanced luminescence or improved gas adsorption capabilities. For example, thiophene-based MOFs have demonstrated efficiency as luminescent sensory materials for detecting environmental contaminants (Zhao et al., 2017). This suggests potential applications of N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide in the development of new materials for environmental monitoring and detection.

Pharmaceutical Chemistry

In pharmaceutical chemistry, benzimidazole derivatives, a component of the compound , are explored for their therapeutic potentials, including antimicrobial and anticancer activities. While the specific exclusion criteria limit direct application insights, it's worth noting that structurally related compounds have been synthesized and evaluated for their biological activities, hinting at the broad research utility of such molecules (Premakumari et al., 2014).

properties

IUPAC Name

N-(2-butyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-3-4-7-18-8-9-19-14-6-5-12(17-22(2,20)21)10-13(14)16-15(19)11-18/h5-6,10,17H,3-4,7-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGBBVALXDTIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN2C(=NC3=C2C=CC(=C3)NS(=O)(=O)C)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Butyl-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazol-8-YL)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide
Reactant of Route 2
N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide
Reactant of Route 3
N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide
Reactant of Route 4
N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide
Reactant of Route 5
N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide

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